molecular formula C9H7F2NO4 B1404061 Methyl 4,5-difluoro-2-nitrophenylacetate CAS No. 1806313-89-2

Methyl 4,5-difluoro-2-nitrophenylacetate

Cat. No. B1404061
CAS RN: 1806313-89-2
M. Wt: 231.15 g/mol
InChI Key: IHEAFDFRXCJRCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4,5-difluoro-2-nitrophenylacetate” is a chemical compound with the formula C9H7F2NO4 and a molecular weight of 231.15 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 4,5-difluoro-2-nitrophenylacetate” is represented by the SMILES string: COC(=O)CC1=CC(=C(C=C1N+[O-])F)F . This indicates that the molecule contains a methyl ester group (COC=O), a nitro group (N+[O-]), and two fluorine atoms attached to a phenyl ring.

Scientific Research Applications

Synthesis and Biological Activities

Methyl 4,5-difluoro-2-nitrophenylacetate serves as a precursor in the synthesis of various organic compounds with potential biological activities. For instance, the synthesis and evaluation of diflunisal hydrazide-hydrazones derived from related compounds show promise in antimicrobial and anticonvulsant activities. These compounds have been tested against a variety of bacteria, fungi, and yeast species, demonstrating specific activities against Staphylococcus epidermis and Staphylococcus aureus, indicating their potential in developing new antimicrobial agents (Ş. Küçükgüzel et al., 2003).

Chemical Synthesis and Characterization

Research on unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including compounds structurally related to Methyl 4,5-difluoro-2-nitrophenylacetate, has led to advancements in the synthesis and characterization of materials with potential optical and electronic applications. Such studies involve detailed spectroscopic techniques and theoretical analyses to understand the properties and potential applications of these compounds in material science (M. Khalid et al., 2020).

Detection of Toxic Organic Pollutants

The development of novel sensing materials for the detection of nitroaromatic compounds is another area of application. For instance, gold-copper alloy nanoparticles modified electrodes have shown ultrahigh sensitivity for the detection of nitro functional group-containing aromatic compounds, demonstrating the potential of such materials in environmental monitoring and the detection of persistent organic pollutants (Afzal Shah et al., 2017).

Future Directions

While specific future directions for “Methyl 4,5-difluoro-2-nitrophenylacetate” are not available, research into similar compounds has shown promise in various fields. For instance, furan-based compounds have been identified as a new class of antimycobacterial agents that interfere with iron homeostasis . These compounds have shown activity in mycobacterial models, suggesting potential future directions for related compounds .

properties

IUPAC Name

methyl 2-(4,5-difluoro-2-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-16-9(13)3-5-2-6(10)7(11)4-8(5)12(14)15/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEAFDFRXCJRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,5-difluoro-2-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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